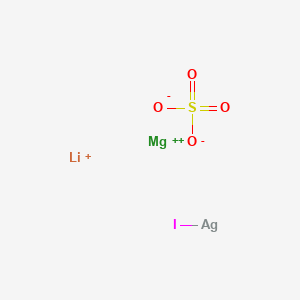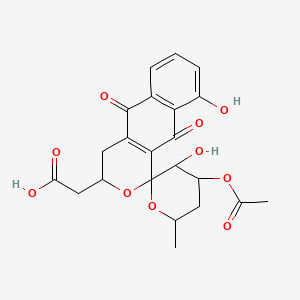
2,4,6-Tricyclopropylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tricyclopropylphenol is a synthetic phenolic compound characterized by the presence of three cyclopropyl groups attached to a phenol ring
Métodos De Preparación
The synthesis of 2,4,6-Tricyclopropylphenol typically involves the cyclopropylation of phenol derivatives. One common method includes the reaction of phenol with cyclopropyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
2,4,6-Tricyclopropylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the phenol to cyclopropyl-substituted cyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenolic hydroxyl group can be replaced by other substituents using reagents like halogens or sulfonyl chlorides
Aplicaciones Científicas De Investigación
2,4,6-Tricyclopropylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of polymers, resins, and as a stabilizer in certain chemical formulations
Mecanismo De Acción
The mechanism of action of 2,4,6-Tricyclopropylphenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The cyclopropyl groups may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and disrupt cellular processes .
Comparación Con Compuestos Similares
2,4,6-Tricyclopropylphenol can be compared with other phenolic compounds such as:
2,4,6-Trichlorophenol: Known for its use as a pesticide and disinfectant, it differs in its halogen substituents which confer different chemical properties.
2,4,6-Tri-tert-butylphenol: Used as an antioxidant in industrial applications, it has bulky tert-butyl groups that provide steric hindrance and stability.
2,4,6-Tribromophenol: Utilized in flame retardants, its bromine atoms contribute to its high reactivity and effectiveness in preventing combustion
This compound stands out due to its unique cyclopropyl groups, which impart distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
60319-12-2 |
|---|---|
Fórmula molecular |
C15H18O |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
2,4,6-tricyclopropylphenol |
InChI |
InChI=1S/C15H18O/c16-15-13(10-3-4-10)7-12(9-1-2-9)8-14(15)11-5-6-11/h7-11,16H,1-6H2 |
Clave InChI |
MRBSNDUACXHFOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=C(C(=C2)C3CC3)O)C4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-[4-(4-Fluorobenzoyl)-4-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B14611126.png)

